molecular formula C16H10BrClO2 B3041632 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin CAS No. 332104-25-3

8-Bromo-6-chloro-4-methyl-3-phenylcoumarin

Cat. No.: B3041632
CAS No.: 332104-25-3
M. Wt: 349.6 g/mol
InChI Key: GRNKFMFZOXQAGS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin typically involves the condensation of appropriate substituted phenols with β-ketoesters under acidic or basic conditions. One common method involves the use of 4-methyl-3-phenylcoumarin as a starting material, which is then brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-4-methyl-3-phenylcoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

8-Bromo-6-chloro-4-methyl-3-phenylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin makes it unique compared to other similar compounds.

Properties

IUPAC Name

8-bromo-6-chloro-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-12-7-11(18)8-13(17)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNKFMFZOXQAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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